molecular formula C10H11F2NO B13271746 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13271746
M. Wt: 199.20 g/mol
InChI Key: XQJPLERWTVJVTI-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzene derivative, the introduction of ethyl and difluoro groups can be achieved through electrophilic aromatic substitution reactions. Subsequent cyclization and amination steps lead to the formation of the desired benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and amination under controlled temperature and pressure conditions are often employed. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one: A closely related compound with a ketone group instead of an amine.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another difluoro-substituted compound with different functional groups.

Uniqueness

2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of an amine group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H11F2NO/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7,10H,2,13H2,1H3

InChI Key

XQJPLERWTVJVTI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C=C(C=C2F)F)N

Origin of Product

United States

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